4-((4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)benzonitrile
Description
4-((4-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)benzonitrile is a heterocyclic compound featuring a 1,4-diazepane core substituted with two sulfonyl groups. One sulfonyl group links to a 1,2-dimethylimidazole moiety, while the other connects to a benzonitrile group.
Properties
IUPAC Name |
4-[[4-(1,2-dimethylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]sulfonyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O4S2/c1-14-19-17(13-20(14)2)28(25,26)22-9-3-8-21(10-11-22)27(23,24)16-6-4-15(12-18)5-7-16/h4-7,13H,3,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSSLYMJLFHPQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analog 1: 3-(4-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)benzonitrile
Key Differences :
- Functional Groups : Replaces one sulfonyl group with a carbonyl, reducing polarity and hydrogen-bonding capacity.
- Stereoelectronic Effects : The carbonyl group may decrease acidity at the diazepane nitrogen compared to the sulfonyl group in the target compound, altering binding interactions with biological targets.
- Synthetic Accessibility : The carbonyl group might be introduced via amide coupling, whereas sulfonyl groups typically require sulfonation reactions, which can be more complex .
Implications :
The target compound’s dual sulfonyl groups likely enhance stability in physiological environments and improve interactions with charged residues in enzymatic active sites, making it more suitable for therapeutic applications than its carbonyl-containing analog.
Structural Analog 2: N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine
Key Differences :
- Core Structure : Features a bipyridine backbone instead of diazepane, introducing rigidity and planar π-systems that favor intercalation or stacking interactions.
- Functional Groups : Lacks sulfonyl groups but includes aromatic amines, which may confer fluorescence properties and redox activity .
- Synthesis : Prepared via nucleophilic aromatic substitution (SNAr), a method distinct from the sulfonation/alkylation steps likely used for the target compound .
Implications :
The bipyridine-imidazole hybrid may excel in optical or catalytic applications, whereas the target compound’s diazepane-sulfonyl architecture is better suited for flexible, target-specific binding in drug design.
Structural Analog 3: Benzyl 4-(5-(benzyl(2-((4-(5-(dibenzylamino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoyl)oxy)ethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate
Key Differences :
- Complexity: Contains benzimidazole, benzyl esters, and a butanoyl linker, increasing molecular weight and hydrophobicity.
- Bioavailability : The ester and benzyl groups may reduce aqueous solubility compared to the target compound’s sulfonyl-benzonitrile system .
- Applications : Likely optimized for prolonged release or prodrug activation due to ester functionalities, unlike the target compound’s direct-acting design.
Implications :
While this analog may exhibit extended pharmacokinetic profiles, the target compound’s simpler structure offers advantages in synthetic scalability and target engagement efficiency.
Data Table: Comparative Analysis
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